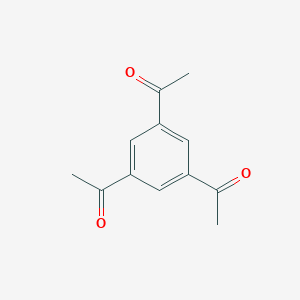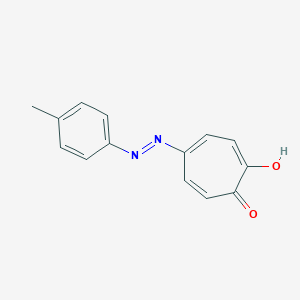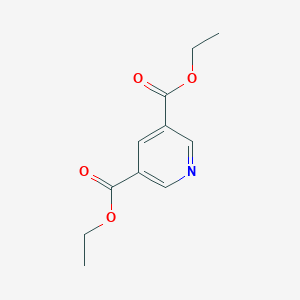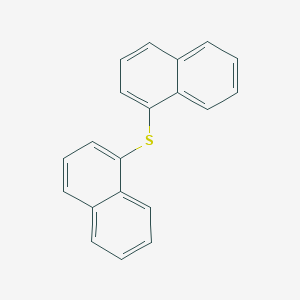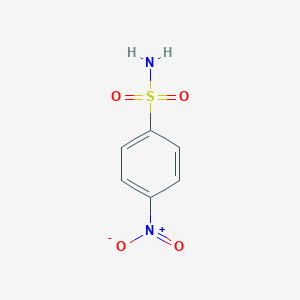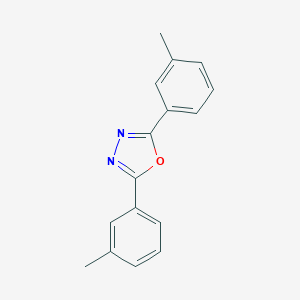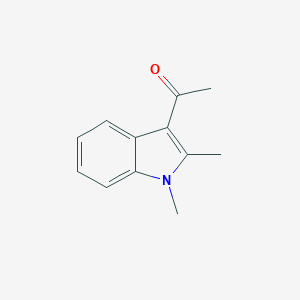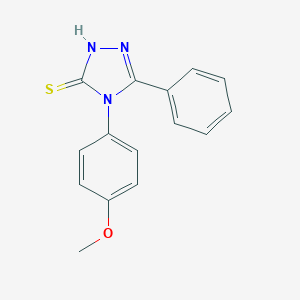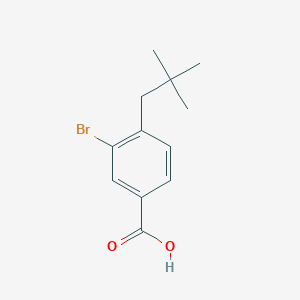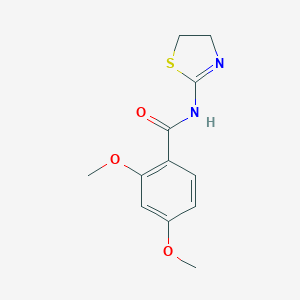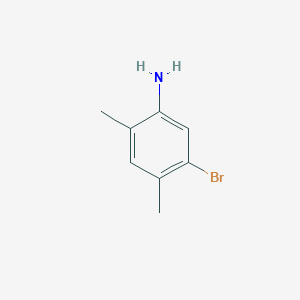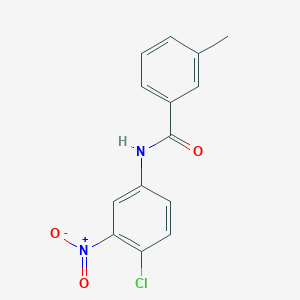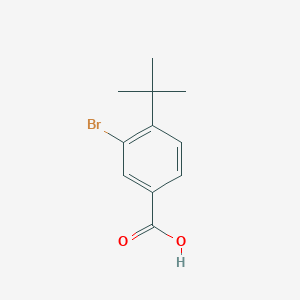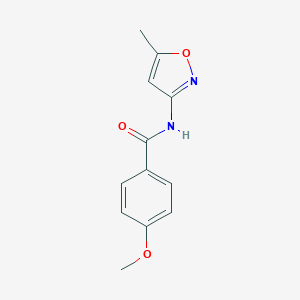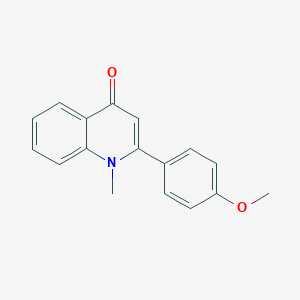
2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone, also known as MMQ, is a synthetic compound that has been extensively studied for its pharmacological properties. It belongs to the class of quinolone derivatives and has been found to have potential applications in the field of medicine and research.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has been extensively studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties in preclinical studies. 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer progression. 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has been found to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemische Und Physiologische Effekte
2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has several advantages for lab experiments. It is stable and easy to handle, making it suitable for various assays. 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone is also relatively cost-effective compared to other compounds with similar properties. However, 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has some limitations, such as its low solubility in water, which can affect its bioavailability. 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone also has limited toxicity data, which can affect its safety profile.
Zukünftige Richtungen
There are several future directions for 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone research. One direction is to explore its potential applications in the treatment of other diseases such as diabetes, cardiovascular diseases, and infectious diseases. Another direction is to optimize the synthesis method and improve the yield and purity of 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone. Further studies are also needed to elucidate the mechanism of action of 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone and its potential side effects. Additionally, the development of 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone derivatives with improved properties can be explored.
Conclusion:
In conclusion, 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone is a synthetic compound that has potential applications in the field of medicine and research. It has been extensively studied for its anti-inflammatory, anti-tumor, and neuroprotective properties. 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has several advantages for lab experiments, but it also has some limitations. Further studies are needed to explore its potential applications and optimize its properties. 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has the potential to be a valuable tool in biomedical research and drug development.
Synthesemethoden
2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone can be synthesized through a multi-step process involving the condensation of 4-methoxybenzaldehyde and methyl anthranilate followed by cyclization and oxidation. The yield of 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone can be improved by optimizing the reaction conditions and using suitable catalysts.
Eigenschaften
CAS-Nummer |
246181-55-5 |
|---|---|
Produktname |
2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone |
Molekularformel |
C17H15NO2 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-1-methylquinolin-4-one |
InChI |
InChI=1S/C17H15NO2/c1-18-15-6-4-3-5-14(15)17(19)11-16(18)12-7-9-13(20-2)10-8-12/h3-11H,1-2H3 |
InChI-Schlüssel |
FTEHKBSVTFDQHR-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)C=C1C3=CC=C(C=C3)OC |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=O)C=C1C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



